1-ethyl-6-fluoro-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
1-ethyl-6-fluoro-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N3O3/c1-2-27-10-15(17(28)14-9-12(21)5-8-16(14)27)19-25-18(26-30-19)11-3-6-13(7-4-11)29-20(22,23)24/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFGXTRLXIMMBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-6-fluoro-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
1-Ethyl-6-fluoro-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-6-fluoro-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target of interest.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to two structural analogs from the evidence:
Key Differences and Implications:
Substituent Effects on Electronic Properties: The trifluoromethoxy group (-OCF₃) in the target compound is more electron-withdrawing than the trifluoromethyl (-CF₃) group in or the methyl (-CH₃) group in . The fluoro at position 6 (target) vs. Fluoro’s small size may reduce steric hindrance compared to ethyl.
Lipophilicity and Bioavailability :
- -OCF₃ and -CF₃ groups increase lipophilicity (logP), favoring membrane permeability. However, -OCF₃’s oxygen atom may introduce slight polarity, balancing solubility .
- The benzyl-4-fluorophenyl group in adds significant hydrophobicity, which might limit aqueous solubility compared to the target compound.
Synthetic Accessibility: Analogous compounds are synthesized via sodium ethoxide-mediated nucleophilic substitution, as described in . For example, α-halogenated ketones react with triazole derivatives to form oxadiazole-linked quinolines. The target compound likely follows a similar pathway, with modifications for the -OCF₃ group.
Computational and Experimental Insights
- DFT Studies : Methods like those in predict electronic properties. For instance, the -OCF₃ group’s electron-withdrawing nature could lower the LUMO energy, enhancing reactivity in charge-transfer interactions.
Research Findings and Trends
- Binding Affinity : The target compound’s fluoro and -OCF₃ groups may improve affinity for kinases or GPCRs relative to and , though specific data is lacking.
- Thermodynamic Stability : Gradient-corrected density-functional theory (e.g., ) suggests that exact-exchange terms could refine stability predictions for such fluorinated systems.
Biological Activity
1-Ethyl-6-fluoro-3-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities. Its unique chemical structure suggests various mechanisms of action that may be beneficial in pharmacological applications. This article explores the biological activity of this compound, focusing on its efficacy against different pathogens and its potential therapeutic uses.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a quinoline core, a trifluoromethoxy phenyl group, and an oxadiazole moiety. This combination is theorized to enhance its lipophilicity and bioavailability, which are crucial for biological activity.
Molecular Formula: CHFNO
Molecular Weight: 392.35 g/mol
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinoline have shown effectiveness against various bacterial strains and fungi. The specific compound has not been extensively studied in this regard; however, it is hypothesized to possess similar activity based on its structural analogs.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Significant Inhibition | |
| Candida albicans | Mild Activity |
Antimalarial Activity
Quinoline derivatives have historically been associated with antimalarial activity. The compound's structural features suggest potential efficacy against Plasmodium falciparum, the causative agent of malaria. In vitro assays could be designed to assess the 50% effective concentration (EC50) against resistant strains.
Anticancer Potential
Preliminary studies have indicated that compounds with similar frameworks can inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis or cell cycle arrest. Future research should focus on evaluating the cytotoxic effects of this compound on various cancer cell lines.
Case Studies
A few notable studies provide insights into the biological activities related to similar compounds:
- Study on Quinoline Derivatives:
- Antimicrobial Efficacy Study:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
